1-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine
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Overview
Description
1-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine is a heterocyclic compound that features both pyrazole and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine typically involves the formation of the pyrazole and oxazole rings followed by their coupling. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones, while the oxazole ring can be formed through the cyclization of α-haloketones with amides .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts can be employed to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
1-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine
- 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazole
Comparison: 1-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine is unique due to the presence of both pyrazole and oxazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioactivity .
Properties
Molecular Formula |
C10H14N4O |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
[5-(1-ethyl-3-methylpyrazol-4-yl)-1,2-oxazol-3-yl]methanamine |
InChI |
InChI=1S/C10H14N4O/c1-3-14-6-9(7(2)12-14)10-4-8(5-11)13-15-10/h4,6H,3,5,11H2,1-2H3 |
InChI Key |
CFSDPGILWHMDTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NO2)CN |
Origin of Product |
United States |
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